![molecular formula C15H23N7O2 B12927368 N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine CAS No. 19138-08-0](/img/structure/B12927368.png)
N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,9-Bis(morpholinomethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Bis(morpholinomethyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with formaldehyde and morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
9H-purin-6-amine+2CH2O+2morpholine→N,9-Bis(morpholinomethyl)-9H-purin-6-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,9-Bis(morpholinomethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,9-Bis(morpholinomethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,9-Bis(morpholinomethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The morpholinomethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of nucleic acid functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,9-bis(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purin-2-amine
- N-Allyl-N,N-bis(trimethylsilyl)amine
Uniqueness
N,9-Bis(morpholinomethyl)-9H-purin-6-amine is unique due to the presence of morpholinomethyl groups, which can significantly alter its chemical and biological properties compared to other similar compounds. These groups can enhance solubility, stability, and binding interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
19138-08-0 |
|---|---|
Molekularformel |
C15H23N7O2 |
Molekulargewicht |
333.39 g/mol |
IUPAC-Name |
N,9-bis(morpholin-4-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H23N7O2/c1-5-23-6-2-20(1)10-19-14-13-15(17-9-16-14)22(11-18-13)12-21-3-7-24-8-4-21/h9,11H,1-8,10,12H2,(H,16,17,19) |
InChI-Schlüssel |
BLJKLFJDGJHBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CNC2=C3C(=NC=N2)N(C=N3)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



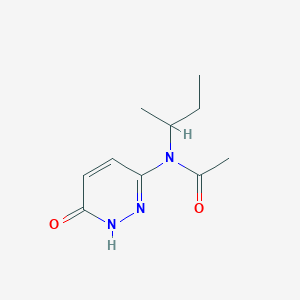
![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)

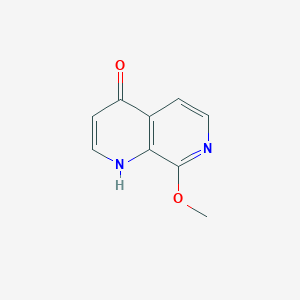
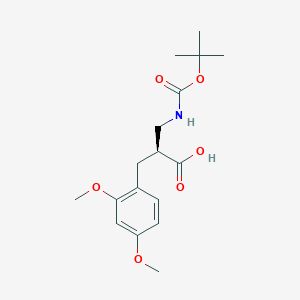

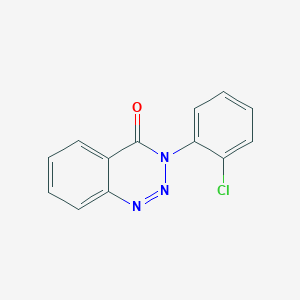
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
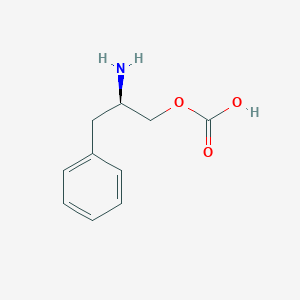
![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)
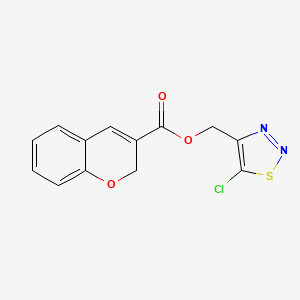
![1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)
